molecular formula C7H13NO B1405021 2-Azabicyclo[3.1.1]heptane-1-methanol CAS No. 1392804-07-7

2-Azabicyclo[3.1.1]heptane-1-methanol

Cat. No. B1405021
M. Wt: 127.18 g/mol
InChI Key: NZPQUUKDWPIDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Azabicyclo[3.1.1]heptane-1-methanol” is a chemical compound that belongs to the class of organic compounds known as azabicycloheptanes . It is a type of bicyclic compound where one of the rings is a seven-membered ring and contains a nitrogen atom .


Synthesis Analysis

The synthesis of “2-Azabicyclo[3.1.1]heptane-1-methanol” can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of “2-Azabicyclo[3.1.1]heptane-1-methanol” is characterized by a seven-membered ring with a nitrogen atom . The bicyclic structure is a key feature of this compound .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “2-Azabicyclo[3.1.1]heptane-1-methanol” is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .

Scientific Research Applications

Synthesis and Chemical Properties

2-Azabicyclo[3.1.1]heptane-1-methanol and its derivatives have been a focus of chemical research due to their unique structural features, which offer potential applications in peptide engineering and peptidomimetic drug design. Radchenko et al. (2009) discussed the synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, highlighting their practical syntheses and potential utility in various chemical applications (Radchenko, Kopylova, Grygorenko, & Komarov, 2009). Tymtsunik et al. (2013) developed a scalable synthesis for 3,5-methanonipecotic acid, a related compound, underscoring its significance in peptide engineering due to its conformational constraints (Tymtsunik, Bilenko, Grygorenko, & Komarov, 2013).

Application in Drug Discovery and Design

The unique structure of 2-azabicyclo[3.1.1]heptane derivatives has been leveraged in the development of advanced building blocks for drug discovery. Denisenko et al. (2017) showcased a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, emphasizing their importance as building blocks in drug discovery due to their potential for introducing conformational constraints into bioactive molecules (Denisenko et al., 2017).

Conformational Studies and Chemical Reactivity

The research by Longobardi, Mahdi, and Stephan (2015) into the stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under H2 conditions, resulting in the formation of 7-azabicyclo[2.2.1]heptane derivatives, highlights the chemical reactivity and potential for creating novel structures through transannular ring closure reactions (Longobardi, Mahdi, & Stephan, 2015).

Advanced Synthesis Techniques

Innovative synthesis techniques for creating complex bicyclic structures, such as those described by Stevens and Kimpe (1996) for 2-azabicyclo[2.1.1]hexanes, demonstrate the versatility of these compounds in synthetic chemistry and their potential for further chemical exploration (Stevens & Kimpe, 1996).

Future Directions

The future directions in the research and application of “2-Azabicyclo[3.1.1]heptane-1-methanol” could involve its use as a bioisostere in the development of new drugs . Its incorporation into the structure of the antihistamine drug Rupatidine instead of the pyridine ring has already shown promising results .

properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-3-6(4-7)1-2-8-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPQUUKDWPIDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.1.1]heptane-1-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 2
2-Azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 3
2-Azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 4
2-Azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 5
2-Azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 6
2-Azabicyclo[3.1.1]heptane-1-methanol

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